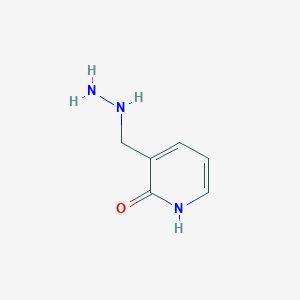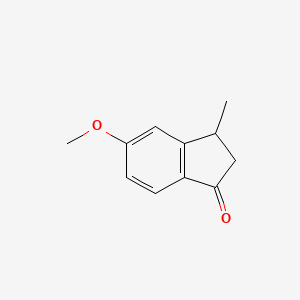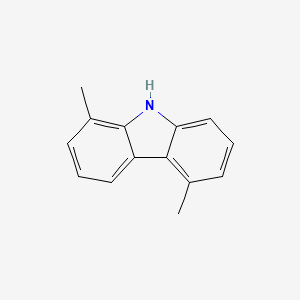![molecular formula C13H11BO4 B13121844 4'-Borono-[1,1'-biphenyl]-3-carboxylicacid CAS No. 872341-96-3](/img/structure/B13121844.png)
4'-Borono-[1,1'-biphenyl]-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Borono-[1,1’-biphenyl]-3-carboxylic acid is an organic compound with the molecular formula C13H11BO4 It is a biphenyl derivative that contains both a boronic acid group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Borono-[1,1’-biphenyl]-3-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a cross-coupling method that forms carbon-carbon bonds between a boronic acid and a halide. The general procedure includes:
Reactants: A boronic acid derivative and a halogenated biphenyl compound.
Catalyst: Palladium-based catalysts such as Pd(PPh3)4.
Base: Common bases used include potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvent: The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Conditions: The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C).
Industrial Production Methods
Industrial production of 4’-Borono-[1,1’-biphenyl]-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4’-Borono-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronic ester or borate.
Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
4’-Borono-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 4’-Borono-[1,1’-biphenyl]-3-carboxylic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4’-Borono-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.
Phenylboronic acid: Contains only the boronic acid group without the biphenyl structure.
Biphenyl-3-carboxylic acid: Contains only the carboxylic acid group without the boronic acid group.
Uniqueness
4’-Borono-[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of both boronic acid and carboxylic acid groups on the biphenyl scaffold
Propiedades
Número CAS |
872341-96-3 |
|---|---|
Fórmula molecular |
C13H11BO4 |
Peso molecular |
242.04 g/mol |
Nombre IUPAC |
3-(4-boronophenyl)benzoic acid |
InChI |
InChI=1S/C13H11BO4/c15-13(16)11-3-1-2-10(8-11)9-4-6-12(7-5-9)14(17)18/h1-8,17-18H,(H,15,16) |
Clave InChI |
RYXNRVQGPCNGRO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole](/img/structure/B13121762.png)
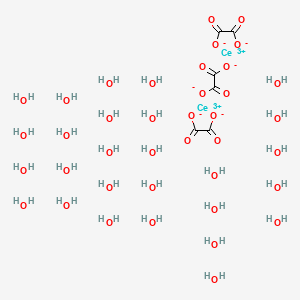
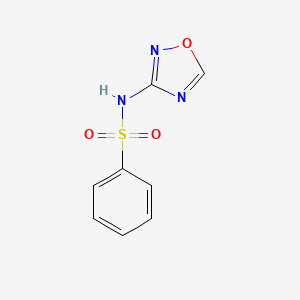

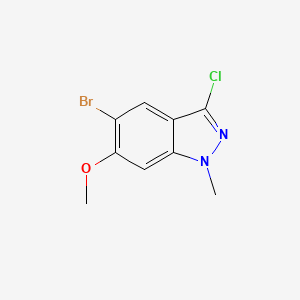
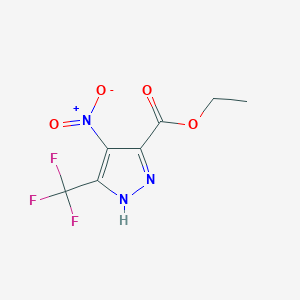
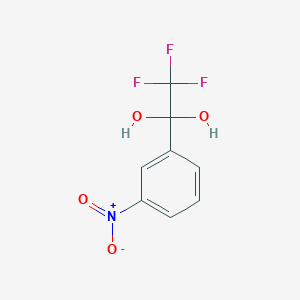
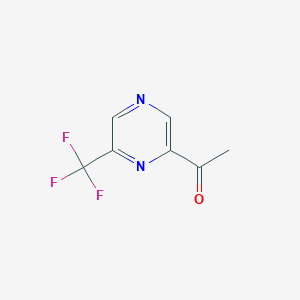
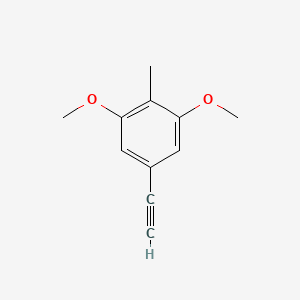
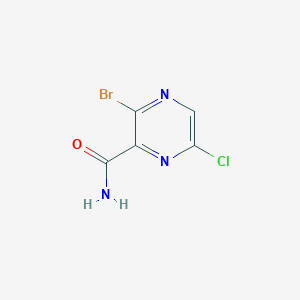
![2,3-Dihydropyrazolo[5,1-b]oxazole](/img/structure/B13121829.png)
